Levosimendan

Acute decompensated heart failure Mortality Inotropic therapy

Levosimendan combines calcium-dependent cTnC sensitization with KATP channel opening, sustaining hemodynamic benefit for 7–9 days via active metabolite OR-1896 (t½ 70–80 h) after a single 24-h infusion. Meta-analysis confirms 47% mortality reduction vs dobutamine (OR 0.53; 95% CI 0.31–0.91) and 10% absolute reduction in low cardiac output syndrome vs milrinone (RR 0.67). Additionally, levosimendan improves GFR by 22% in cardiorenal syndrome, a renal-sparing effect absent with dobutamine. Procure for outcomes-driven cardiovascular programs requiring prolonged inotropic support without continuous infusion.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
CAS No. 141505-33-1
Cat. No. B1675185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevosimendan
CAS141505-33-1
Synonyms((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
InChIInChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
InChIKeyWHXMKTBCFHIYNQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.81e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levosimendan (CAS: 141505-33-1) Compound Class and Baseline Characteristics for Scientific Procurement


Levosimendan (CAS 141505-33-1; molecular formula C₁₄H₁₂N₆O; molecular mass 280.28 g/mol) is a pyridazinone-dinitrile derivative calcium sensitizer inodilator that enhances myocardial contractility primarily by binding to cardiac troponin C (cTnC) in a calcium-dependent manner, without significantly increasing intracellular calcium concentrations [1]. Unlike conventional inotropic agents such as dobutamine (β₁-adrenoceptor agonist) and milrinone (phosphodiesterase-3 inhibitor), levosimendan exerts its positive inotropic effects while also opening ATP-sensitive potassium (Kₐᴛᴘ) channels in vascular smooth muscle, producing vasodilation and reducing cardiac preload and afterload [2]. The compound is approved in over 50 countries (brand name Simdax®) for the short-term treatment of acutely decompensated severe chronic heart failure, and is under active clinical investigation for additional indications including pulmonary hypertension with heart failure with preserved ejection fraction (PH-HFpEF) and septic cardiomyopathy [3]. Notably, levosimendan generates a long-acting active metabolite, OR-1896, which exhibits an extended elimination half-life of approximately 70–80 hours in patients with heart failure, conferring a unique and prolonged pharmacodynamic profile that distinguishes it mechanistically and clinically from its comparator inodilators [4]. This guide provides quantitative, comparator-based evidence to support scientific and procurement decision-making when evaluating levosimendan against its closest analogs and alternatives.

Why Levosimendan Cannot Be Readily Substituted with Generic Inodilators or Calcium Sensitizers


Substituting levosimendan with other inodilators such as milrinone, dobutamine, or even structurally related calcium sensitizers like pimobendan introduces clinically and mechanistically significant divergences that cannot be reconciled by simple dose adjustment. First, levosimendan exhibits a unique dual mechanism—calcium sensitization via calcium-dependent cTnC binding combined with Kₐᴛᴘ channel opening—whereas milrinone relies solely on phosphodiesterase-3 inhibition and dobutamine on β₁-adrenergic agonism, each with distinct hemodynamic and safety profiles [1]. Second, levosimendan generates the long-acting active metabolite OR-1896 (t½ ≈ 70–80 hours), which sustains hemodynamic effects for up to 7–9 days following a 24-hour infusion; no such prolonged-effect metabolite is produced by milrinone or dobutamine [2]. Third, direct comparator studies demonstrate that levosimendan confers differential clinical outcomes—including reduced 30-day mortality versus dobutamine (OR 0.53; 95% CI 0.31–0.91) and lower incidence of low cardiac output syndrome versus milrinone (20% vs. 30%; RR 0.67) in pediatric cardiac surgery patients—outcomes that cannot be replicated by generic substitution [3][4]. Fourth, levosimendan improves glomerular filtration rate (GFR) by approximately 22% compared with no change in dobutamine-treated patients, a renal-sparing effect not consistently observed with alternative inotropes [5]. The evidence presented below quantifies these differential dimensions to inform rational selection and procurement strategies.

Levosimendan Quantitative Comparator Evidence: Head-to-Head Differentiation from Milrinone, Dobutamine, and Pimobendan


30-Day Mortality Reduction: Levosimendan vs. Dobutamine in ADHF Patients

In a systematic review and meta-analysis of eight randomized controlled trials encompassing 1,973 adult patients with acute decompensated heart failure (ADHF), levosimendan significantly reduced 30-day all-cause mortality compared with dobutamine [1]. The analysis employed a random-effects model and reported moderate certainty of evidence for the mortality endpoint. This represents one of the few instances where an inotropic agent demonstrates a survival advantage over an active comparator in ADHF, a patient population where dobutamine use has been associated with increased mortality signals in observational studies.

Acute decompensated heart failure Mortality Inotropic therapy

Low Cardiac Output Syndrome Prevention in Pediatric Cardiac Surgery: Levosimendan vs. Milrinone

A systematic review and meta-analysis of eight studies involving 1,200 pediatric patients undergoing cardiac surgery (600 receiving levosimendan, 600 receiving milrinone) compared the efficacy of levosimendan versus milrinone in preventing low cardiac output syndrome (LCOS) [1]. The incidence of LCOS was significantly lower in the levosimendan group. Additionally, levosimendan was associated with statistically significant reductions in mechanical ventilation duration, intensive care unit (ICU) length of stay, and overall hospitalization duration. No significant differences were observed in cardiac index, ejection fraction, stroke volume index, or new-onset renal complications between the two groups.

Pediatric cardiac surgery Low cardiac output syndrome Perioperative inotrope

Glomerular Filtration Rate Improvement: Levosimendan vs. Dobutamine in Cardiorenal Syndrome

In a comparative study of patients with acute decompensated heart failure and concomitant renal impairment (cardiorenal syndrome type 1), levosimendan produced a 22% increase in glomerular filtration rate (GFR) from baseline, whereas dobutamine resulted in no measurable change in GFR [1]. Furthermore, filtration fraction remained unchanged with levosimendan but decreased by 17% in the dobutamine-treated group, indicating differential effects on renal hemodynamics. These findings are corroborated by network meta-analyses demonstrating that levosimendan significantly improves GFR compared with placebo (mean difference 14.46 mL/min) and other inotropic agents [2].

Cardiorenal syndrome Renal function Glomerular filtration rate

Calcium Sensitizer Potency: Levosimendan vs. Pimobendan, MCI-154, and EMD 53998

In comparative skinned fiber experiments evaluating calcium-sensitizing potency among four agents—levosimendan, pimobendan, MCI-154, and EMD 53998—levosimendan demonstrated the greatest calcium-sensitizing effect [1]. The study employed purified human recombinant cardiac troponin C (cTnC) in a cTnC-high-performance liquid affinity chromatography (HPLAC) column and assessed calcium-dependent binding. Only levosimendan exhibited calcium-dependent action on cTnC, whereas pimobendan's weak calcium-sensitizing effect was attributed to an indirectly mediated increase in cTnC affinity for calcium rather than direct binding. Additionally, levosimendan did not increase myosin ATPase activity (unlike EMD 53998 and MCI-154), indicating that it does not accelerate cross-bridge cycling or impair myocardial relaxation at therapeutic concentrations.

Calcium sensitization Cardiac troponin C Skinned fiber assay

Active Metabolite Prolonged Pharmacodynamics: Levosimendan vs. Milrinone and Dobutamine

Levosimendan exhibits a unique pharmacokinetic-pharmacodynamic (PK-PD) profile characterized by a short parent drug half-life (approximately 1–1.5 hours) coupled with prolonged hemodynamic effects lasting up to 7–9 days post-infusion [1]. This prolonged action is attributable to the formation of an active metabolite, OR-1896, which possesses an elimination half-life of approximately 70–80 hours in patients with heart failure (New York Heart Association functional class III–IV) [2]. Peak plasma concentrations of OR-1896 and its precursor OR-1855 occur on average 2 days after cessation of a 24-hour levosimendan infusion [3]. In contrast, milrinone has an elimination half-life of approximately 2.4 hours in heart failure patients, and dobutamine has a half-life of approximately 2 minutes, with no active metabolites contributing to sustained pharmacodynamic effects [4]. This PK-PD distinction enables a single 24-hour levosimendan infusion to provide week-long hemodynamic stabilization without continuous infusion requirements.

Pharmacokinetics Active metabolite OR-1896

Network Meta-Analysis Mortality and LVEF Advantage Over Milrinone and Dobutamine

A network and single-arm meta-analysis of 41 studies (18 randomized controlled trials and 23 single-arm studies) evaluated the comparative effectiveness and safety of intermittent, repeated, or continuous use of levosimendan, milrinone, or dobutamine in patients with advanced heart failure [1]. The network meta-analysis of randomized controlled trials demonstrated that levosimendan conferred significant advantages over both milrinone and dobutamine in reducing mortality and improving left ventricular ejection fraction (LVEF). The analysis employed Bayesian hierarchical models with random effects and reported credible intervals for all pairwise comparisons. This represents the highest level of synthesized evidence comparing all three major inodilators simultaneously.

Network meta-analysis Mortality Left ventricular ejection fraction

Levosimendan Best Research and Industrial Application Scenarios Based on Comparator Evidence


Acute Decompensated Heart Failure with High Mortality Risk: Preference Over Dobutamine

In adult patients with acute decompensated heart failure (ADHF) requiring inotropic support and at elevated risk for short-term mortality, levosimendan should be prioritized over dobutamine based on a 47% relative reduction in 30-day all-cause mortality (OR 0.53; 95% CI 0.31–0.91) demonstrated in a meta-analysis of eight RCTs [1]. This survival advantage is particularly relevant in healthcare systems where inotropic agent selection is guided by outcomes-based procurement criteria and value-based formulary decisions. The moderate certainty of evidence for mortality reduction supports levosimendan's use in this high-stakes clinical scenario, especially given the absence of a mortality benefit for dobutamine in ADHF populations.

Pediatric Cardiac Surgery Perioperative LCOS Prophylaxis: Superior to Milrinone

For pediatric patients undergoing cardiac surgery with elevated risk of postoperative low cardiac output syndrome (LCOS), levosimendan is the preferred inodilator over milrinone based on a 10% absolute risk reduction in LCOS incidence (20% vs. 30%; RR 0.67; p = 0.001) and associated reductions in mechanical ventilation duration (10.4 hours), ICU stay (1.5 days), and hospitalization (3 days) [1]. These outcomes translate to improved patient recovery trajectories and reduced resource utilization, making levosimendan a compelling choice for pediatric cardiac surgery centers aiming to optimize perioperative outcomes and cost-effectiveness.

Cardiorenal Syndrome Type 1 with Impaired Renal Function: GFR-Sparing Advantage

In patients with acute decompensated heart failure complicated by renal impairment (cardiorenal syndrome type 1), levosimendan offers a distinct renal-sparing advantage over dobutamine, as evidenced by a 22% increase in glomerular filtration rate (GFR) with levosimendan compared to no change with dobutamine [1]. This differential effect on renal hemodynamics may reduce the need for renal replacement therapy and its associated costs, positioning levosimendan as the inotropic agent of choice in this vulnerable patient population. Procurement strategies for cardiorenal syndrome management should prioritize levosimendan to capitalize on this documented renal protective effect.

Investigational Research in PH-HFpEF and Chronic Heart Failure: Metabolite-Enabled Transition to Oral Therapy

Levosimendan's unique pharmacokinetic profile—characterized by a short parent drug half-life (~1–1.5 hours) and a long-acting active metabolite OR-1896 (t½ 70–80 hours)—enables a novel therapeutic paradigm involving a single 24-hour intravenous infusion followed by sustained hemodynamic effects for up to 7–9 days [1]. This property underpins ongoing clinical development of oral (TNX-103) and subcutaneous formulations for chronic indications, including pulmonary hypertension with heart failure with preserved ejection fraction (PH-HFpEF), where a recent Phase 2 study demonstrated a 29-meter improvement in 6-minute walk distance compared to placebo (p = 0.03) [2]. U.S. Patent No. 11,969,424, granted in April 2024, protects the use of levosimendan and its active metabolites (OR-1896 and OR-1855) via oral, subcutaneous, and intravenous administration for PH-HFpEF through at least December 2040 [3]. Research institutions and pharmaceutical developers should prioritize levosimendan for investigations targeting chronic cardiovascular indications requiring sustained inotropic and vasodilatory support without continuous infusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levosimendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.